

Physicochemical properties of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 1-boc-3-fluoropiperidine-3-carboxylate

Cat. No.: B571918

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **Ethyl 1-boc-3-fluoropiperidine-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

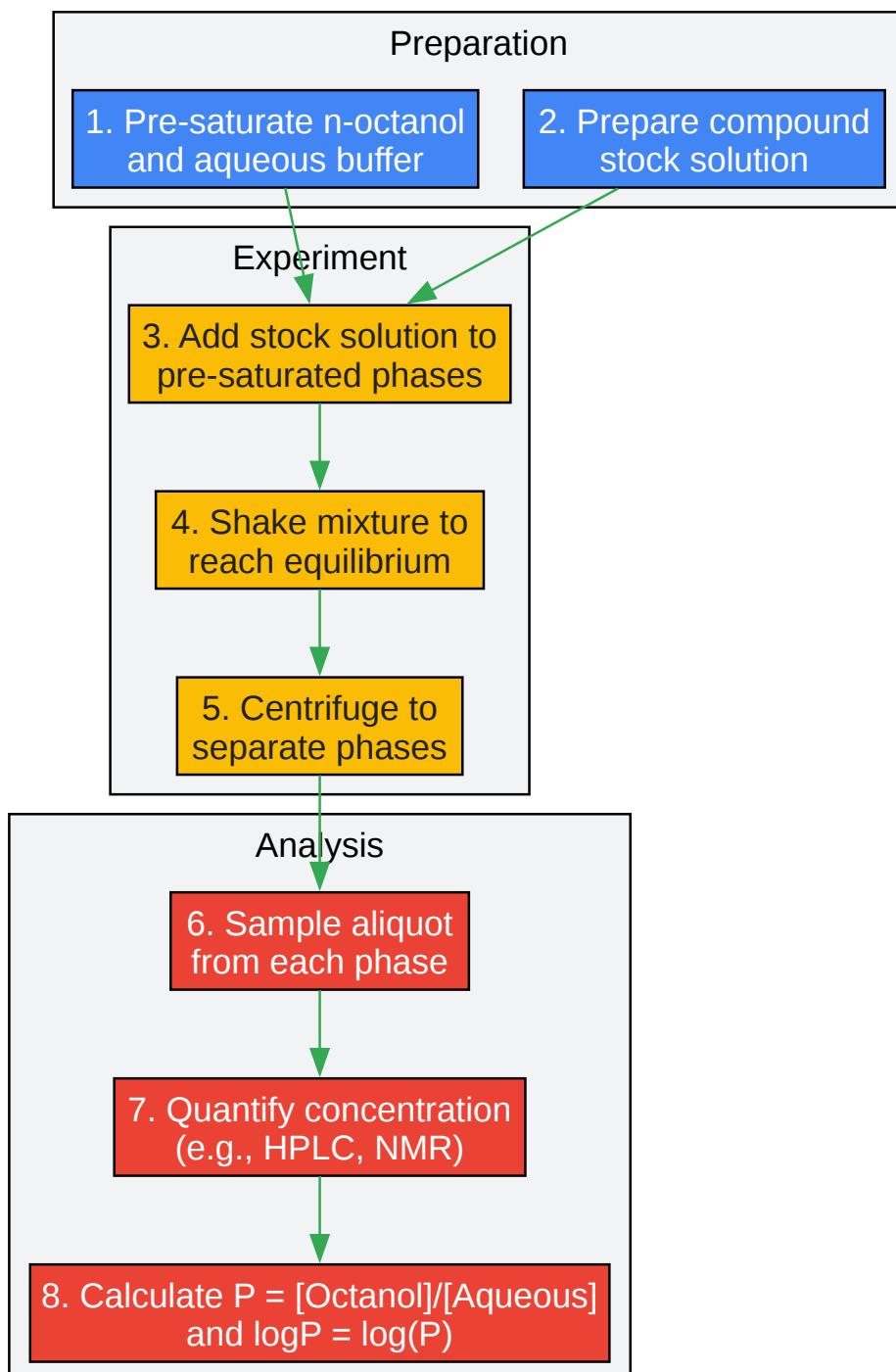
Ethyl 1-boc-3-fluoropiperidine-3-carboxylate is a specialized heterocyclic compound featuring a piperidine core functionalized with a fluorine atom, an ethyl ester, and a tert-butoxycarbonyl (Boc) protecting group. Its structure makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The Boc group provides stability and allows for selective chemical modifications, making it a key intermediate in the synthesis of complex, biologically active molecules and pharmaceutical agents.^{[1][2][3]} This guide provides a detailed overview of its core physicochemical properties, accompanied by standard experimental protocols for their determination.

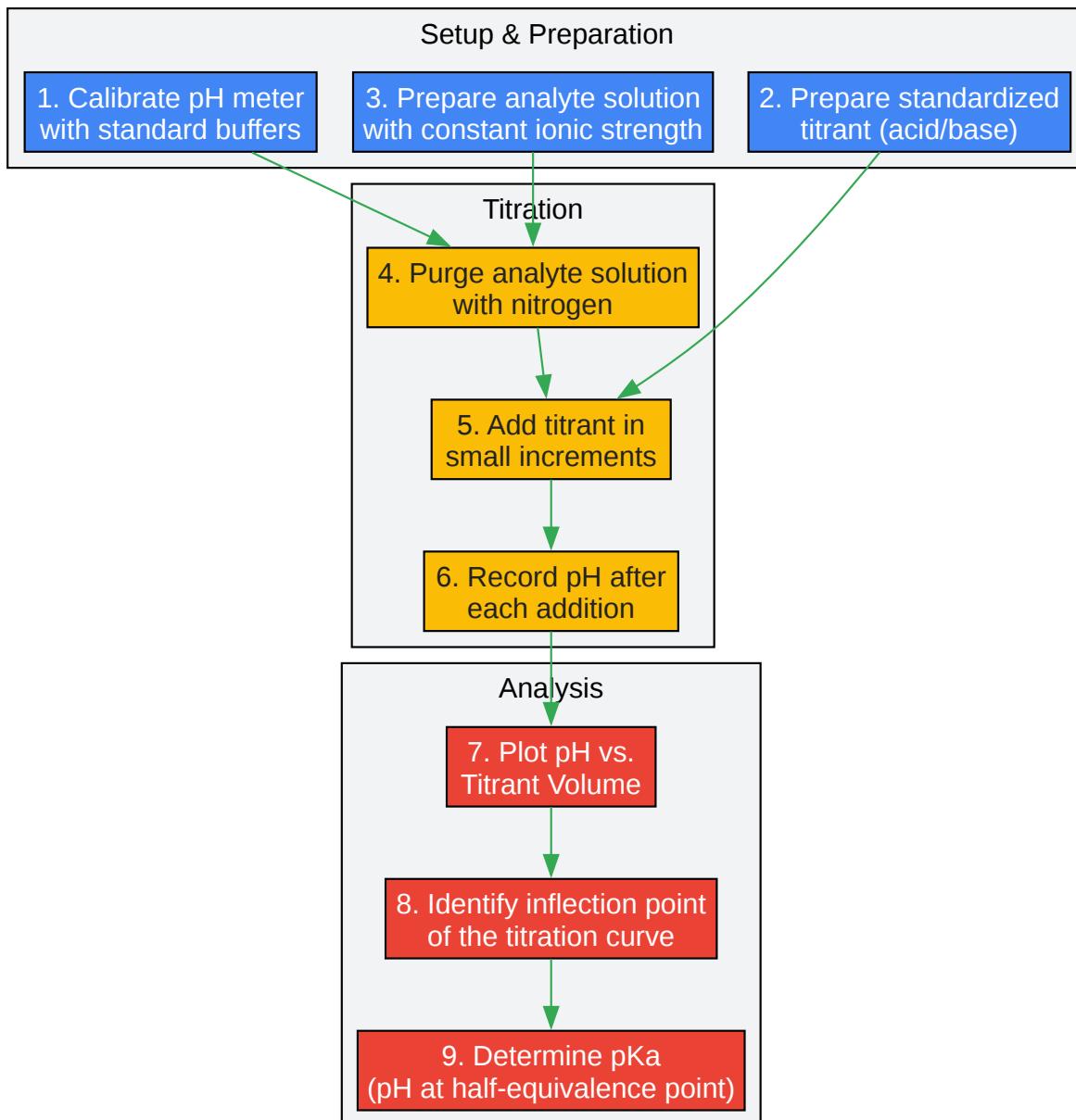
Core Physicochemical Properties

Quantitative experimental data for this specific compound are not widely available in public literature, a common characteristic for specialized synthetic intermediates. The following table summarizes its fundamental identifiers and provides context for its expected properties based on its structure.

Property	Data	Source
Chemical Name	Ethyl 1-boc-3-fluoropiperidine-3-carboxylate	[4] [5]
Synonyms	1-O-tert-butyl 3-O-ethyl 3-fluoropiperidine-1,3-dicarboxylate	[5]
CAS Number	1228631-45-5	[4] [5]
Molecular Formula	C ₁₃ H ₂₂ FNO ₄	[4]
Molecular Weight	275.32 g/mol	[4]
Melting Point	Not available (experimental)	
Boiling Point	Not available (experimental)	
Calculated logP	Not available (A related compound lacking the Boc group has a calculated XLogP3 of 1.1)	[6]
pKa	Not available (experimental)	
Solubility	Expected to be soluble in organic solvents like dichloromethane and ethyl acetate.	[7]

Experimental Protocols for Property Determination


The following sections detail standard laboratory methodologies for determining key physicochemical parameters like the partition coefficient (logP) and the acid dissociation constant (pKa).


Determination of Partition Coefficient (logP/logD) by Shake-Flask Method

The shake-flask method is the traditional and gold-standard technique for experimentally determining the lipophilicity of a compound.[8][9] It measures the compound's distribution between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution.[10][11]

Methodology:

- Phase Pre-saturation: Prepare a phosphate buffer solution (e.g., pH 7.4) and n-octanol. Mix the two solvents vigorously for 24 hours to ensure mutual saturation, then allow the phases to separate completely before use.[8][10][11]
- Sample Preparation: Prepare a stock solution of the test compound, for instance, a 10 mM solution in a suitable solvent like DMSO.[8]
- Partitioning: Add a small volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffered aqueous phase.[11] The ratio of the phase volumes can be adjusted depending on the expected lipophilicity of the compound.[10]
- Equilibration: Seal the vessel and shake it for a sufficient period (e.g., overnight) to allow the compound to reach thermodynamic equilibrium between the two phases.[11] Gentle mixing or sonication can also be applied.[11]
- Phase Separation: Centrifuge the mixture to ensure a clean and complete separation of the n-octanol and aqueous layers.[11]
- Quantification: Carefully take an aliquot from each phase.[11] Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC or, given the compound's fluorine atom, ^{19}F NMR spectroscopy.[10][12]
- Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[11] For ionizable compounds, this value is reported as logD at a specific pH.[9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate [myskinrecipes.com]
- 3. nbinno.com [nbino.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. Ethyl 1-fluoropiperidine-3-carboxylate | C8H14FNO2 | CID 153921874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 1-Boc-3-piperidinocarboxylate: Properties, Uses, Safety & Supplier Information | High Purity Chemical from China [pipzine-chem.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- To cite this document: BenchChem. [Physicochemical properties of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b571918#physicochemical-properties-of-ethyl-1-boc-3-fluoropiperidine-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com